dl-Alanyl-dl-valine

Übersicht

Beschreibung

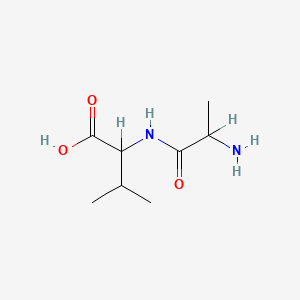

dl-Alanyl-dl-valine: is a dipeptide composed of the amino acids alanine and valine. It is a synthetic compound with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.2242 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-valine typically involves the coupling of dl-alanine and dl-valine. This can be achieved through peptide bond formation using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is advantageous for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin.

Analyse Chemischer Reaktionen

Types of Reactions: dl-Alanyl-dl-valine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bond to yield the constituent amino acids.

Oxidation and Reduction: Modifying the functional groups on the amino acids.

Substitution: Replacing functional groups with other chemical entities.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as sodium borohydride.

Major Products:

Hydrolysis: Produces dl-alanine and dl-valine.

Oxidation and Reduction: Produces modified versions of the original compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: dl-Alanyl-dl-valine is used as a model compound in peptide synthesis research. It helps in understanding peptide bond formation and stability.

Biology: In biological studies, this compound serves as a substrate for studying enzyme activity, particularly peptidases and proteases.

Medicine: The compound is explored for its potential therapeutic applications, including as a building block for designing peptide-based drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of dl-Alanyl-dl-valine involves its interaction with enzymes that recognize and cleave peptide bonds. The compound can act as a substrate for peptidases, which hydrolyze the peptide bond to release the constituent amino acids. This process is crucial for understanding protein metabolism and designing enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

- N-L-alanyl-L-valine

- L-alanyl-L-valine

- L-alanyl-D-valine

Comparison: dl-Alanyl-dl-valine is unique due to its racemic nature, containing both D- and L-forms of alanine and valine. This distinguishes it from its non-racemic counterparts, which contain only one enantiomeric form. The racemic mixture can exhibit different physicochemical properties and biological activities compared to the pure enantiomers.

Biologische Aktivität

dl-Alanyl-dl-valine is a dipeptide formed from the amino acids alanine and valine. It has gained attention in biochemical and nutritional studies due to its potential roles in muscle metabolism, protein synthesis, and neurotransmitter regulation. This article provides a detailed overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound consists of:

- Amino Group : Contributes to its basic properties.

- Carboxyl Group : Essential for peptide bond formation.

- Side Chains : The methyl group from alanine and the isopropyl group from valine enhance its hydrophobic characteristics.

This dipeptide is classified as non-polar due to the hydrophobic nature of its side chains, which influences its solubility and interaction with biological membranes.

1. Muscle Metabolism and Recovery

Research indicates that this compound may play a significant role in muscle metabolism, particularly in sports nutrition. Valine, being a branched-chain amino acid (BCAA), is crucial for muscle protein synthesis and recovery post-exercise. Studies have shown that supplementation with BCAAs can reduce muscle soreness and enhance recovery times .

2. Neurotransmitter Synthesis

Dipeptides like this compound are implicated in the synthesis of neurotransmitters. They may influence the levels of serotonin and dopamine, which are critical for mood regulation and cognitive function. This effect is partly attributed to the role of amino acids in neurotransmitter production pathways.

3. Metabolic Pathways

The compound's involvement in metabolic pathways includes:

- Nitrogen Balance : It contributes to maintaining nitrogen levels in the body, essential for various metabolic processes.

- Protein Interactions : As a building block for proteins, it participates in various biochemical reactions critical for cellular function .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Chemical Synthesis : Utilizing standard peptide coupling techniques.

- Biotechnological Approaches : Employing microbial fermentation processes to produce L-valine, which can then be coupled with alanine to form the dipeptide .

Table 1: Summary of Key Research Studies on this compound

Eigenschaften

IUPAC Name |

2-(2-aminopropanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWMQSWFLXEGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941964 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-46-8, 3303-45-5, 3303-46-6 | |

| Record name | DL-Ala-DL-Val | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylvaline (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1999-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.